![molecular formula C13H10ClN3OS B5749413 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749413.png)
4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors.
作用機序
The mechanism of action of 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of JAKs, which are involved in the signaling pathways of cytokines and growth factors. JAKs are activated by cytokine receptors, and their activation leads to the phosphorylation of signal transducers and activators of transcription (STATs). The phosphorylated STATs then translocate to the nucleus and regulate gene expression. JAK inhibitors such as 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide prevent the phosphorylation of STATs by inhibiting the activity of JAKs.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound inhibits the activity of JAKs and reduces the phosphorylation of STATs. In vivo studies have shown that JAK inhibitors have anti-inflammatory effects and can reduce the severity of autoimmune diseases such as rheumatoid arthritis and psoriasis. JAK inhibitors have also been investigated as potential anti-cancer agents, and studies have shown that they can inhibit the growth and survival of cancer cells.
実験室実験の利点と制限
The advantages of using 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide in lab experiments include its specificity for JAKs, its ability to inhibit the activity of multiple JAK isoforms, and its potential applications in various fields such as immunology, inflammation, and oncology. However, there are also limitations to using JAK inhibitors such as 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide in lab experiments. These include the potential for off-target effects, the need for careful dosing to avoid toxicity, and the potential for drug resistance.
将来の方向性
There are many future directions for the study of 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide and other JAK inhibitors. These include the investigation of their potential applications in other fields such as neurology and dermatology, the development of more selective JAK inhibitors, and the investigation of combination therapies with other drugs. The use of JAK inhibitors in combination with immunotherapy has also been suggested as a potential approach to enhance the anti-cancer effects of these drugs. Further research is needed to fully understand the potential applications and limitations of JAK inhibitors such as 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide.
合成法
The synthesis of 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 2-aminopyridine to form 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide. The reaction scheme is shown below:
科学的研究の応用
4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields such as immunology, inflammation, and oncology. In immunology, this compound has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors. Inflammation is also regulated by cytokines, and JAK inhibitors have been shown to have anti-inflammatory effects. In oncology, JAK inhibitors have been investigated as potential anti-cancer agents due to their ability to inhibit the growth and survival of cancer cells.
特性
IUPAC Name |
4-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-6-4-9(5-7-10)12(18)17-13(19)16-11-3-1-2-8-15-11/h1-8H,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVLJCAXMGTPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

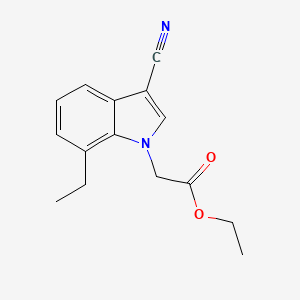
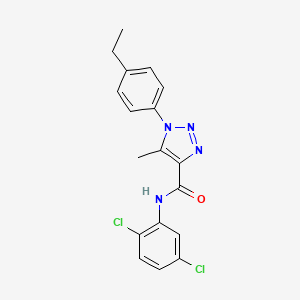
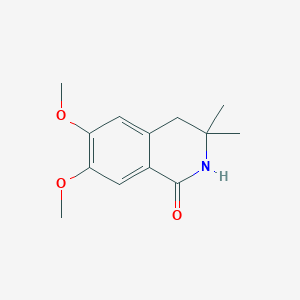
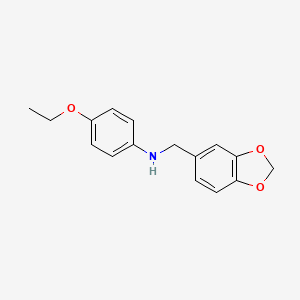
![N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5749356.png)
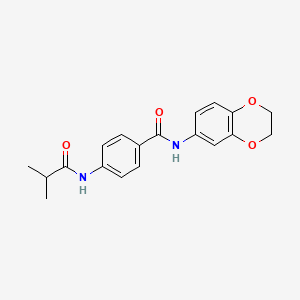

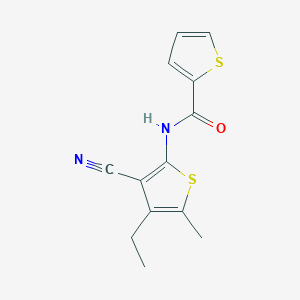
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5749380.png)
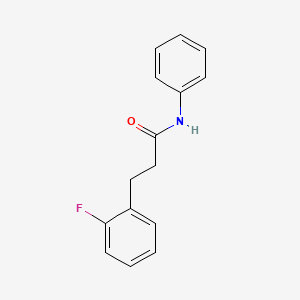
![N-{[(3-chlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749400.png)

![4-{[1-(4-methoxybenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5749414.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5749419.png)